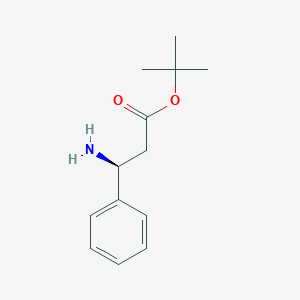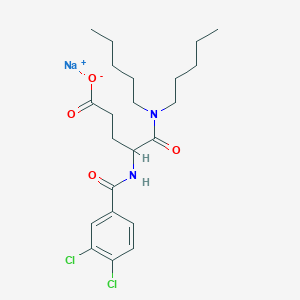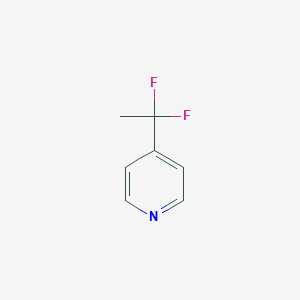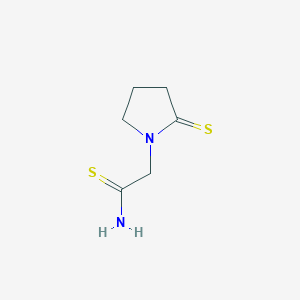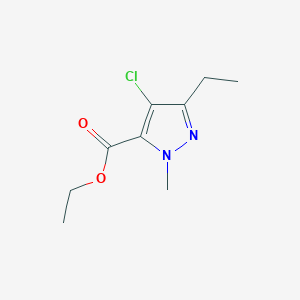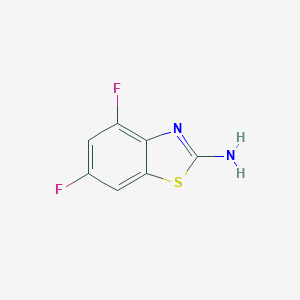![molecular formula C26H22Cl2K4N4O22S6 B053938 6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy CAS No. 120583-77-9](/img/structure/B53938.png)
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy], commonly known as DCDHF-DA, is a fluorescent dye that is widely used in scientific research applications. This compound is synthesized through a specific chemical process and has unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of DCDHF-DA involves its ability to bind to specific cellular structures and emit fluorescent light when excited by a specific wavelength of light. This allows researchers to visualize various cellular processes in real-time and monitor changes over time.
生化学的および生理学的効果
DCDHF-DA has several biochemical and physiological effects that make it a valuable tool for scientific research. This compound is non-toxic and has low background fluorescence, which allows for accurate and reliable measurements. Additionally, DCDHF-DA is membrane-permeable, which allows it to enter cells and bind to specific cellular structures.
実験室実験の利点と制限
The advantages of using DCDHF-DA in lab experiments include its high sensitivity, low background fluorescence, and non-toxic nature. However, there are some limitations to using this compound, including its limited spectral range and its sensitivity to pH changes.
将来の方向性
There are several future directions for research involving DCDHF-DA. One area of research is the development of new fluorescent dyes with improved spectral properties and increased sensitivity. Additionally, researchers are exploring new applications for DCDHF-DA in the study of various cellular processes, including apoptosis, autophagy, and oxidative stress. Finally, there is a growing interest in using DCDHF-DA in vivo to study various biological processes in living organisms.
合成法
The synthesis of DCDHF-DA involves a series of chemical reactions that are carefully controlled to produce a high-quality product. The starting materials for this synthesis are 6,13-dichloro-3,10-bis(aminopropyl)phenothiazine and potassium bisulfite. These materials are reacted together to form the intermediate product, which is then further reacted with potassium hydroxide and potassium carbonate to produce the final product.
科学的研究の応用
DCDHF-DA is widely used in scientific research applications, particularly in the field of cell biology. This compound is used as a fluorescent probe to visualize various biological processes, including mitochondrial membrane potential, reactive oxygen species, and lipid peroxidation. DCDHF-DA is also used to study the effects of various drugs and toxins on cellular function.
特性
CAS番号 |
120583-77-9 |
|---|---|
製品名 |
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy |
分子式 |
C26H22Cl2K4N4O22S6 |
分子量 |
1162.2 g/mol |
IUPAC名 |
tetrapotassium;2-[[6,13-dichloro-10-(2-sulfonatooxyethylamino)-4,11-bis(2-sulfonatooxyethylsulfonyl)-7H-[1,4]benzoxazino[2,3-b]phenoxazin-3-ylidene]amino]ethyl sulfate |
InChI |
InChI=1S/C26H26Cl2N4O22S6.4K/c27-17-19-23(53-21-13(31-19)1-3-15(29-5-7-49-57(37,38)39)25(21)55(33,34)11-9-51-59(43,44)45)18(28)20-24(17)54-22-14(32-20)2-4-16(30-6-8-50-58(40,41)42)26(22)56(35,36)12-10-52-60(46,47)48;;;;/h1-4,29,31H,5-12H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChIキー |
SWCACVRZNHFJBB-UHFFFAOYSA-J |
異性体SMILES |
C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NCCOS(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-])OC4=C3Cl)Cl)O2)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
SMILES |
C1=CC(=C(C2=C1NC3=C(C4=C(C(=C3O2)Cl)N=C5C=CC(=NCCOS(=O)(=O)[O-])C(=C5O4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
正規SMILES |
C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NCCOS(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-])OC4=C3Cl)Cl)O2)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
同義語 |
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethylsulfonyl]-5,12-dioxa-7,14-diazapentacene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)
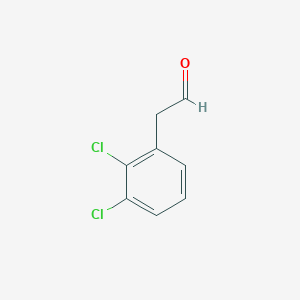
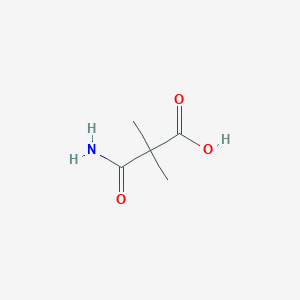
![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
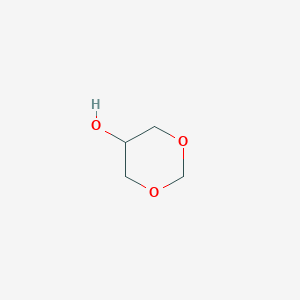
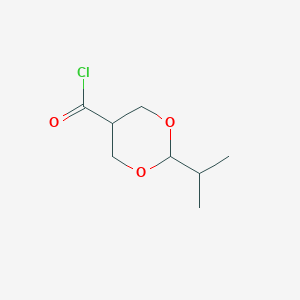
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
